1-(Piperazin-1-yl)octan-1-one
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Overview
Description
1-(Piperazin-1-yl)octan-1-one is a chemical compound with the molecular formula C12H24N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound has garnered attention due to its diverse applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which include this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives, including this compound, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 1-(Piperazin-1-yl)octan-1-one might interact with its targets by inhibiting the reuptake of neurotransmitters, thereby prolonging their presence in the synaptic space between neurons .
Biochemical Pathways
Given that piperazine derivatives are known to act as dopamine and serotonin antagonists , it can be inferred that this compound may affect the dopaminergic and serotonergic systems in the central nervous system .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors.
Result of Action
Given its potential role as a dopamine and serotonin antagonist , it can be inferred that this compound may have an impact on mood regulation, potentially offering therapeutic benefits in the treatment of conditions like depression .
Biochemical Analysis
Biochemical Properties
1-(Piperazin-1-yl)octan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with α-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. The interaction between this compound and these receptors can influence the signaling pathways mediated by these receptors, leading to various biochemical effects .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce apoptosis, a process of programmed cell death, which is crucial for maintaining cellular homeostasis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with α-adrenoceptors can result in the inhibition of these receptors, thereby modulating the downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing hyperglycemia and hypertriglyceridemia . At higher doses, it can exhibit toxic or adverse effects, including potential toxicity to certain organs and systems . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in lipid and carbohydrate metabolism, thereby affecting the overall metabolic profile . Understanding these interactions is crucial for elucidating the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)octan-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Piperazin-1-yl)octan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(Piperazin-1-yl)octan-1-one can be compared with other piperazine derivatives, such as:
- 1-(Piperazin-1-yl)butan-1-one
- 1-(Piperazin-1-yl)hexan-1-one
- 1-(Piperazin-1-yl)decan-1-one
Uniqueness: this compound is unique due to its specific chain length, which can influence its chemical properties and biological activity. The octanoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
IUPAC Name |
1-piperazin-1-yloctan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12(15)14-10-8-13-9-11-14/h13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVCEZHITVCXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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